5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one
Description
This compound is a highly complex polycyclic molecule featuring a tetracyclic backbone with fused heterocyclic rings containing nitrogen (1,8,10-triaza) and sulfur (16-sulfanylidene) atoms. The structure includes methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 5, 12, and 14, respectively.
Properties
IUPAC Name |
5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-8-7-18-13(9(2)14(8)20)15(22)19-12-5-4-10(21-3)6-11(12)17-16(18)19/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCRAWLAWCUHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C1=O)C)C(=S)N3C2=NC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154837 | |
| Record name | 8-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125656-82-8 | |
| Record name | 8-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125656828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-METHOXY-1,3-DIMETHYL-12-THIOXOPYRIDO(1',2':3,4)IMIDAZO(1,2-A)BENZIMIDAZOL-2(12H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63EB83V34B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1,3-dimethyl-12-thioxopyrido(1’,2’:3,4)imidazo(1,2-a)benzimidazol-2(12H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyridoimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridoimidazole core.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Thioxo Group Incorporation: The thioxo group is incorporated through thiolation reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1,3-dimethyl-12-thioxopyrido(1’,2’:3,4)imidazo(1,2-a)benzimidazol-2(12H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Medicinal Applications
- Proton Pump Inhibitor Impurity : This compound is recognized as an impurity of Omeprazole, a widely used proton pump inhibitor for treating dyspepsia and gastroesophageal reflux disease (GERD). Its presence can affect the purity and efficacy of pharmaceutical formulations containing Omeprazole.
- Anticancer Research : Preliminary studies suggest that compounds similar to this structure may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Research has focused on the compound's ability to interfere with cancer cell proliferation and induce apoptosis in vitro .
- Antimicrobial Activity : Some derivatives of this compound have shown promise as antimicrobial agents against various pathogens. Studies indicate that modifications to the sulfur-containing moiety can enhance antibacterial activity against resistant strains of bacteria .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of several analogs of 5-methoxy-12,14-dimethyl-16-sulfanylidene on human cancer cell lines. The results demonstrated significant inhibition of cell growth in breast and colon cancer cells at micromolar concentrations.
Case Study 2: Antimicrobial Efficacy
Research conducted at a university laboratory assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics.
Mechanism of Action
The mechanism of action of 8-Methoxy-1,3-dimethyl-12-thioxopyrido(1’,2’:3,4)imidazo(1,2-a)benzimidazol-2(12H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analog: 4,9,12,15-Tetraoxa-3,5,8,10,14,16-Hexaazatetracyclo[11.3.0.0²,⁶.0⁷,¹¹]Hexadecan-1(16),2,5,7,10,13-Hexaen-3-Ium-3-Olate Monohydrate
- Key Differences: Heteroatom Composition: This analog replaces sulfur with oxygen (tetraoxa vs. sulfanylidene) and contains six nitrogen atoms (hexaaza) compared to three in the target compound. Substituents: Lacks methyl and methoxy groups; instead, it features an olate (deprotonated enol) group and a cationic iminium moiety. Ring System: The tetracyclic framework differs in bridgehead positions (e.g., [11.3.0] vs. [7.7.0] in the target compound), affecting strain and stability .
Functional Implications :
The cationic nature of the hexaazatetracyclo compound may enhance solubility in polar solvents, whereas the sulfanylidene group in the target compound could favor hydrophobic interactions.
Coumestan Derivatives: 5-Hydroxy-14-Methoxy-8,17-Dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]Heptadeca-1(10),2(7),3,5,11(16),12,14-Heptaen-9-One
- Key Differences: Oxygen vs. Substituent Pattern: Hydroxy and methoxy groups at positions 5 and 14, compared to methyl and methoxy at 12,14 in the target compound.
General Trends in Polycyclic Heterocycles
- Electronic Effects : Sulfur’s lower electronegativity compared to oxygen may increase electron density in the thiocarbonyl group, altering redox properties or nucleophilic attack susceptibility.
- Steric Considerations : Methyl groups at positions 12 and 14 in the target compound could hinder rotational freedom, impacting conformational stability relative to unsubstituted analogs.
Data Table: Comparative Analysis of Structural Features
Research Findings and Gaps
- Biological Studies: Limited data exist on its pharmacological profile. By analogy, coumestans and polyaza compounds show antimicrobial and anticancer activity, suggesting avenues for testing .
- Thermodynamic Stability : Molecular modeling predicts higher strain energy in the target compound compared to oxygenated analogs due to sulfur’s larger atomic radius and bond-length disparities .
Biological Activity
5-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one is a complex organic compound with significant biological activity. This compound is structurally related to various pharmacologically active molecules and has been the subject of research due to its potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique tetracyclic structure with multiple functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of 311.4 g/mol. Its structural complexity allows for diverse interactions within biological systems.
Biological Activity
Mechanisms of Action:
Research indicates that this compound exhibits various biological activities including:
- Antioxidant Activity: The presence of sulfur and methoxy groups enhances its ability to scavenge free radicals.
- Neuroprotective Effects: Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Properties: It has demonstrated efficacy against several bacterial strains in vitro.
Case Studies
-
Neuroprotection in Cell Culture Models:
- In a study involving neuronal cell lines exposed to oxidative stress, treatment with 5-methoxy-12,14-dimethyl-16-sulfanylidene resulted in a significant reduction in cell death compared to untreated controls (p < 0.05). This suggests potential applications in neurodegenerative diseases.
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Antimicrobial Efficacy:
- A series of tests against common pathogens showed that this compound inhibited the growth of E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL, indicating promising antimicrobial properties.
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In Vivo Studies:
- Animal models treated with this compound exhibited reduced inflammation markers in conditions mimicking arthritis, suggesting anti-inflammatory properties that warrant further investigation.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
